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Compound of Interest

Compound Name: Ceritinib D7

Cat. No.: B1472091

Introduction: Ceritinib, sold under the brand name Zykadia®, is a second-generation, orally
bioavailable, and highly selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase
(ALK) tyrosine kinase.[1][2][3] It is primarily utilized in the treatment of ALK-positive metastatic
non-small cell lung cancer (NSCLC), often after the development of resistance to first-
generation inhibitors like crizotinib.[1][4][5][6][7] Ceritinib D7 is the deuterated form of Ceritinib,
commonly used as an internal standard in pharmacokinetic and metabolic studies for the
guantification of Ceritinib by mass spectrometry.[8] The incorporation of seven deuterium atoms
provides a distinct mass shift, facilitating precise quantification without altering the compound's
chemical properties. This guide provides a technical overview of Ceritinib D7, including its
physicochemical properties, representative analytical methodologies, and its biological context.

Physicochemical and Analytical Data

While a Certificate of Analysis (CoA) is specific to a particular manufacturing batch, the
following table summarizes the typical quantitative data and specifications for Ceritinib D7
based on information provided by chemical suppliers.
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Parameter Specification Method
Identity
5-chloro-N*-[2-[(1-
methylethyl)sulfonyl]phenyl]-
) N2-[5-methyl-2-[1-(methyl-
Chemical Name IUPAC

ds)ethoxy-1,2,2,2-d4]-4-(4-
piperidinyl)phenyl]-2,4-

pyrimidinediamine

Molecular Formula

C2s8H29D7CINsO3S

Elemental Analysis

Formula Weight

565.2 g/mol

Mass Spectrometry

CAS Number 1632484-77-5

Purity

Deuterated Forms (d:-d7) >99% Mass Spectrometry
Chemical Purity >98% HPLC

Physical Properties

Appearance A solid Visual Inspection
Solubility Soluble in Methanol and Solubility Test

DMSO

Data compiled from supplier technical information sheets.[2][8][9]

Biological Mechanism and Signaling Pathway

Ceritinib functions by targeting and inhibiting the ALK receptor tyrosine kinase.[1] In certain

cancers, such as a subset of NSCLC, a chromosomal rearrangement leads to the formation of

a fusion gene, most commonly EML4-ALK.[1][10][11] This fusion results in a constitutively

active ALK protein that drives uncontrolled cell proliferation and survival by activating

downstream signaling pathways.[1][10]

Ceritinib competitively binds to the ATP-binding site within the ALK kinase domain, which

blocks its autophosphorylation.[1][10] This action prevents the activation of key downstream
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signaling cascades, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways, ultimately
leading to cell cycle arrest and apoptosis of the cancer cells.[1][4] Ceritinib has demonstrated
significantly higher potency against ALK than first-generation inhibitors and remains effective
against several crizotinib-resistant mutations.[4]
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Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream pro-survival
pathways.

Experimental Protocols

Purity Determination by Reverse-Phase High-
Performance Liquid Chromatography (RP-HPLC)

This protocol describes a representative method for determining the chemical purity of
Ceritinib. Such methods are essential for quality control in pharmaceutical formulations.[12]

1. Objective: To quantify Ceritinib and separate it from potential impurities using RP-HPLC with
UV detection.

2. Materials and Reagents:

» Ceritinib Reference Standard

e Ceritinib D7 Sample

e Acetonitrile (HPLC Grade)

o Water (HPLC Grade)

» Buffer solution (e.g., Ammonium Formate)

e Kromosil C18 column or equivalent

3. Chromatographic Conditions:

o Mobile Phase: Acetonitrile and Buffer (e.g., 60:40 v/v)[12]
e Column: Kromosil C18 (e.g., 250 mm x 4.6 mm, 5 um)[12]
e Flow Rate: 1.0 mL/min[12]

o Detection Wavelength: 320 nm[12]

e Injection Volume: 10 pL

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1368415.html
https://www.benchchem.com/product/b1472091?utm_src=pdf-body
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1368415.html
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1368415.html
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1368415.html
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1368415.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1472091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Column Temperature: Ambient

. Standard and Sample Preparation:

Standard Solution: Accurately weigh and dissolve the Ceritinib reference standard in a
suitable solvent (e.g., Methanol or DMSO, diluted with mobile phase) to achieve a known
concentration (e.g., 100 pg/mL).

Sample Solution: Prepare the Ceritinib D7 sample in the same manner as the standard
solution to a similar concentration.

. Procedure:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject a blank (diluent) to ensure no interfering peaks are present.

Inject the standard solution multiple times (e.g., n=5) to establish system suitability (checking
for retention time consistency, peak area reproducibility, and theoretical plates).

Inject the sample solution.

Identify the Ceritinib peak in the sample chromatogram by comparing its retention time with
that of the standard.

Calculate the purity of the sample by comparing the peak area of the analyte to the total area
of all peaks in the chromatogram (Area Percent method).

. Acceptance Criteria:

The purity of Ceritinib D7 should be >98%.

System suitability parameters (e.g., %RSD of peak areas <2.0%) must be met.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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